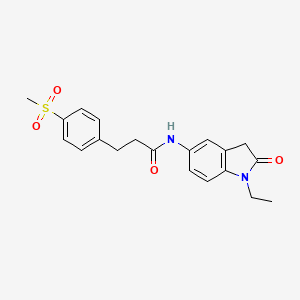

N-(1-ethyl-2-oxoindolin-5-yl)-3-(4-(methylsulfonyl)phenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-ethyl-2-oxoindolin-5-yl)-3-(4-(methylsulfonyl)phenyl)propanamide, also known as EIP-A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Chemical Reactions and Reagents

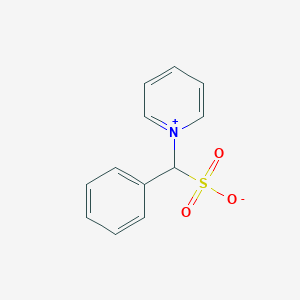

- The study by Llamas et al. (1986) highlights the use of N-Ethyl-5-phenylisoxazolium-3′-sulfonate in reactions with proteins, showcasing its utility as a probe for identifying nucleophilic side chains in proteins, such as imidazole, lysine, cysteine, and tyrosine residues under specific conditions. This reagent offers a unique approach for spectrophotometric analysis in protein chemistry, indicating its potential in scientific research applications involving protein modification and analysis (Kathryn. Llamas, M. Owens, R. Blakeley, B. Zerner, 1986).

Drug Metabolism and Biocatalysis

- Zmijewski et al. (2006) explored the use of Actinoplanes missouriensis in producing mammalian metabolites of a biaryl-bis-sulfonamide compound, revealing the application of microbial-based systems for generating and studying drug metabolites. This approach enables the structural characterization of drug metabolites by NMR, supporting drug development and clinical investigations (M. Zmijewski, T. Gillespie, D. Jackson, D. Schmidt, P. Yi, P. Kulanthaivel, 2006).

Antimicrobial and Anticancer Evaluation

- Kumar et al. (2014) synthesized and evaluated a series of N-substituted benzenesulfonamide derivatives for antimicrobial and anticancer activities. This research underscores the compound's utility in developing potential therapeutic agents, with certain derivatives showing promising activity against microbial strains and cancer cell lines (Mahesh K. Kumar, B. Narasimhan, Pradeep Kumar, K. Ramasamy, V. Mani, R. Mishra, A. Majeed, 2014).

Molecular Synthesis and Characterization

- Ravikumar et al. (2015) detailed the synthesis and structural characterization of oxoindolyl α-hydroxy-β-amino acid derivatives. Their work provides insights into the chemical reactions and molecular arrangements of oxoindole derivatives, contributing to the broader understanding of these compounds in synthetic chemistry (K. Ravikumar, B. Sridhar, J. Nanubolu, T. Rajasekaran, B. Reddy, 2015).

Inhibitors of HIV-1 Replication

- Che et al. (2015) demonstrated the synthesis of novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication. This study highlights the potential of structurally similar compounds in antiviral therapy, particularly in developing new treatments for HIV (Zhiping Che, Sheng-Gui Liu, Yuee Tian, Zhenjie Hu, Yingwu Chen, Genqiang Chen, 2015).

Propiedades

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(4-methylsulfonylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-3-22-18-10-7-16(12-15(18)13-20(22)24)21-19(23)11-6-14-4-8-17(9-5-14)27(2,25)26/h4-5,7-10,12H,3,6,11,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBISMFMHTSXMFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxoindolin-5-yl)-3-(4-(methylsulfonyl)phenyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2637973.png)

![Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2637974.png)

![4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2637981.png)

![(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2637987.png)

![3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol](/img/structure/B2637994.png)